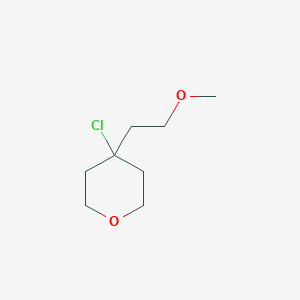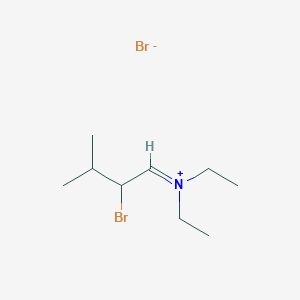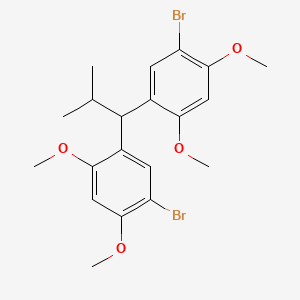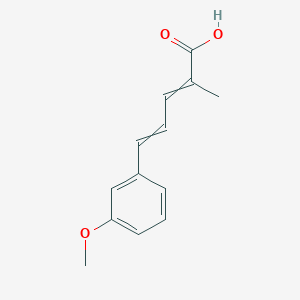
4-Chloro-4-(2-methoxyethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4-(2-methoxyethyl)oxane is a chemical compound with the molecular formula C8H15ClO2. It is characterized by the presence of a chloro group and a methoxyethyl group attached to an oxane ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(2-methoxyethyl)oxane typically involves the reaction of 4-chlorobutanol with 2-methoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using distillation or other separation techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4-(2-methoxyethyl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-4-(2-methoxyethyl)oxane, 4-amino-4-(2-methoxyethyl)oxane, and other derivatives.
Oxidation Reactions: Products include this compound oxide and other oxidation products.
Reduction Reactions: Products include this compound alcohol and other reduced compounds.
Aplicaciones Científicas De Investigación
4-Chloro-4-(2-methoxyethyl)oxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4-(2-methoxyethyl)oxane involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the methoxyethyl group can undergo various chemical transformations. The compound’s reactivity is influenced by the presence of the oxane ring, which provides a stable framework for the reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-4-(2-ethoxyethyl)oxane: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
4-Bromo-4-(2-methoxyethyl)oxane: Similar structure but with a bromo group instead of a chloro group.
4-Chloro-4-(2-methoxypropyl)oxane: Similar structure but with a methoxypropyl group instead of a methoxyethyl group.
Uniqueness
4-Chloro-4-(2-methoxyethyl)oxane is unique due to the presence of both a chloro group and a methoxyethyl group attached to the oxane ring. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable building block in organic synthesis.
Propiedades
Número CAS |
87399-40-4 |
|---|---|
Fórmula molecular |
C8H15ClO2 |
Peso molecular |
178.65 g/mol |
Nombre IUPAC |
4-chloro-4-(2-methoxyethyl)oxane |
InChI |
InChI=1S/C8H15ClO2/c1-10-5-2-8(9)3-6-11-7-4-8/h2-7H2,1H3 |
Clave InChI |
IFLLTKYZFSHUHR-UHFFFAOYSA-N |
SMILES canónico |
COCCC1(CCOCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)

![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)

![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)

![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)
![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)

